

Application Note and Protocol: Scale-Up Synthesis of p-Hydroxyphenyl Chloroacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Hydroxyphenyl chloroacetate

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Abstract

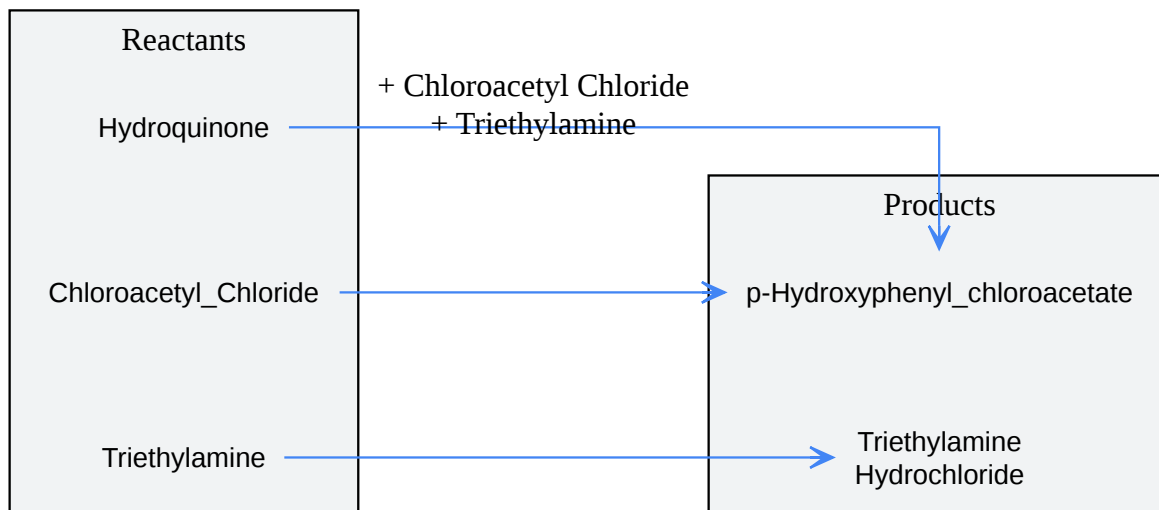
This document provides a detailed protocol for the scale-up synthesis of **p-hydroxyphenyl chloroacetate**, an important intermediate in the pharmaceutical and fine chemical industries. The synthesis involves the esterification of hydroquinone with chloroacetyl chloride in the presence of a tertiary amine base. This application note outlines the reaction parameters, purification methods, and safety considerations critical for transitioning from laboratory to pilot-scale production. Quantitative data is presented to illustrate expected yields and purity at different scales.

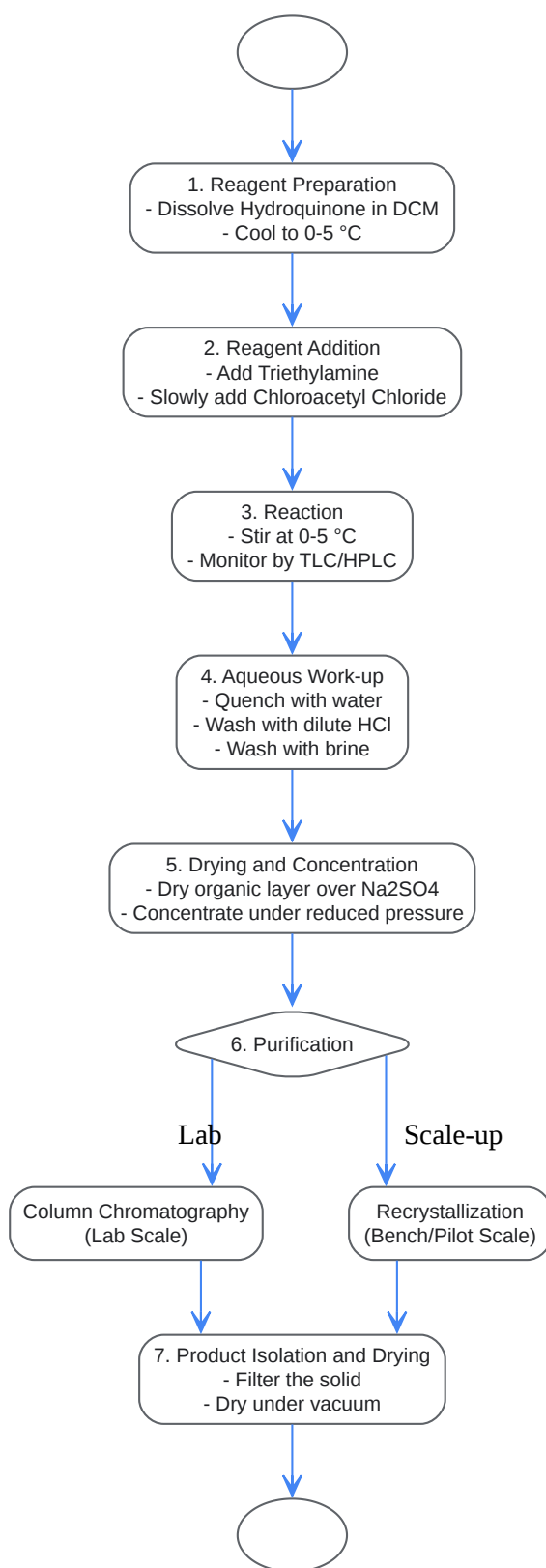
Introduction

p-Hydroxyphenyl chloroacetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its bifunctional nature, possessing both a reactive chloroacetate group and a phenolic hydroxyl group, makes it a versatile intermediate for introducing specific moieties into larger molecules. The demand for efficient and scalable synthetic routes is driven by the growing importance of its downstream products. This protocol details a robust and reproducible method for its preparation on a larger scale.

Reaction Scheme

The synthesis proceeds via the selective O-acylation of hydroquinone with chloroacetyl chloride. The phenolic hydroxyl group of hydroquinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A tertiary amine, such as triethylamine (TEA), is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.





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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com